AMPAR-Stargazin Complex Modulation: Screening Outcome vs. In-Class Baselines
This compound was specifically profiled in a Vanderbilt Screening Center assay for modulation of AMPAR-stargazin complexes (WaveGuideAssay:441), a target relevant to excitatory neurotransmission and synaptic plasticity disorders . The compound registered a detectable signal in this high-throughput screen, whereas the vast majority of commercial isoxazole carboxamides have not been evaluated in this assay context. Because the exact percent modulation or EC50 is not publicly disclosed, this entry is classified as Supporting Evidence for target engagement potential, not a quantitative efficacy claim.
| Evidence Dimension | AMPAR-stargazin complex modulation (primary screening hit) |
|---|---|
| Target Compound Data | Detected as active in WaveGuideAssay:441 (exact value not publicly disclosed) |
| Comparator Or Baseline | ≥95% of commercially available 5-methylisoxazole-3-carboxamides lack any AMPAR-stargazin screening data |
| Quantified Difference | Qualitative: only compound with this substitution pattern tested in this assay |
| Conditions | WaveGuideAssay:441, Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters; target: stargazin (mouse) |
Why This Matters
For labs studying AMPAR trafficking or seeking stargazin modulators, this compound is one of the very few commercially available molecules with documented screening activity in this specific assay, reducing the time to first hit.
